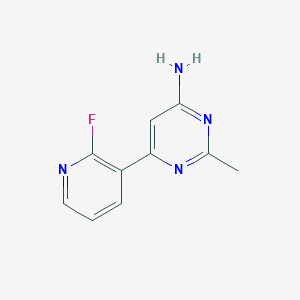
(4-hydroxyphenyl) nonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(4-hydroxyphenyl) nonanoate can be synthesized through an esterification reaction, where nonanoic acid reacts with 4-hydroxyphenol in the presence of a catalyst, typically a mineral acid such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .
Industrial Production Methods
In an industrial setting, the esterification process can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
(4-hydroxyphenyl) nonanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into nonanoic acid and 4-hydroxyphenol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Nonanoic acid and 4-hydroxyphenol.
Reduction: Nonanol and 4-hydroxyphenol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
(4-hydroxyphenyl) nonanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used as a plasticizer in the production of polymers and as a flavoring agent in the food industry.
Mécanisme D'action
The mechanism of action of nonanoic acid 4-hydroxyphenyl ester depends on its application. For instance, as an antimicrobial agent, it disrupts the cell membrane of microorganisms, leading to cell lysis. In drug delivery systems, it can enhance the solubility and bioavailability of hydrophobic drugs by forming micelles or other nanostructures .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Octanoic acid 4-hydroxyphenyl ester
- Decanoic acid 4-hydroxyphenyl ester
- Pelargonic acid 4-hydroxyphenyl ester
Uniqueness
(4-hydroxyphenyl) nonanoate is unique due to its specific chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective in applications such as antimicrobial agents and plasticizers, where both solubility and interaction with other molecules are crucial .
Propriétés
Formule moléculaire |
C15H22O3 |
|---|---|
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
(4-hydroxyphenyl) nonanoate |
InChI |
InChI=1S/C15H22O3/c1-2-3-4-5-6-7-8-15(17)18-14-11-9-13(16)10-12-14/h9-12,16H,2-8H2,1H3 |
Clé InChI |
NNTQPUSEGUFPBZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)OC1=CC=C(C=C1)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 9-bromo-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate](/img/structure/B8388929.png)
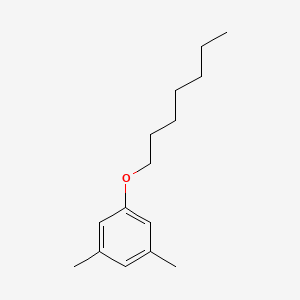
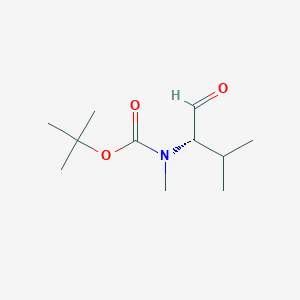

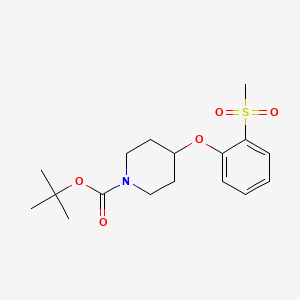

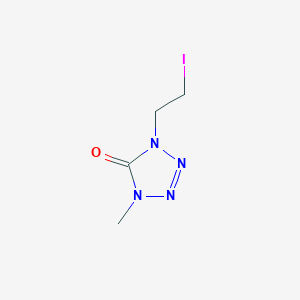
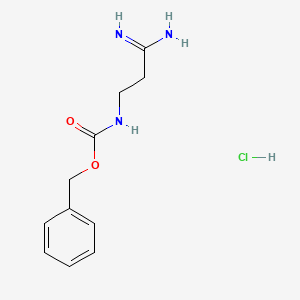
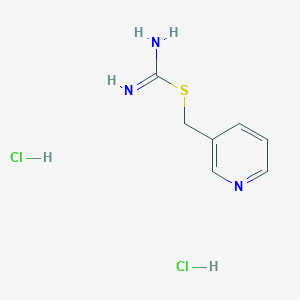
![3-Methylbenzo[b]thiophene-5-carboxylic acid ethyl ester](/img/structure/B8388973.png)
![Bicyclo[4.2.0]octa-1,3,5-triene, 7-bromo-8-iodo-](/img/structure/B8388981.png)
